molecular formula C11H14N4O B13216197 4-(Piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

4-(Piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B13216197
M. Wt: 218.26 g/mol
InChI Key: ULNBYXZTXGEMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that features a piperazine ring fused to a benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(Piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the detoxification pathway of heme in parasites, similar to the mechanism of action of chloroquine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific combination of a piperazine ring and a benzodiazole structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-piperazin-1-yl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H14N4O/c16-11-13-8-2-1-3-9(10(8)14-11)15-6-4-12-5-7-15/h1-3,12H,4-7H2,(H2,13,14,16)

InChI Key

ULNBYXZTXGEMJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2NC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.